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molecular formula C14H18O4 B1367371 Methyl 6-(benzyloxy)-3-oxohexanoate

Methyl 6-(benzyloxy)-3-oxohexanoate

Cat. No. B1367371
M. Wt: 250.29 g/mol
InChI Key: JMCJZJFSCDADGU-UHFFFAOYSA-N
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Patent
US07803822B2

Procedure details

To a solution of 4-(benzyloxy)butanoic acid (25.2 g) and DMF (5 drops) in THF (200 ml) was added dropwise oxalyl chloride (25 ml) under ice-cooling. The reaction mixture was stirred at room temperature for 3 hr, and the solvent and volatile component were evaporated. A solution of the residue in dichloromethane (50 ml) was added dropwise to a solution of Meldrum's acid (15.6 g) and pyridine (18 ml) in dichloromethane (100 ml) under ice-cooling. The reaction mixture was stirred at room temperature for 11 hr, washed with 0.5M hydrochloric acid and saturated brine, dried over anhydrous sodium sulfate, and the solvent was evaporated. A solution of the residue in methanol (500 ml) was stirred with heating under reflux for 9 hr. After cooling to room temperature, the solvent was evaporated. The residue was purified by silica gel column (hexane/ethyl acetate=5/1) to give the title compound as a pale-yellow liquid (14.37 g, 55%).
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)(=O)C(Cl)=[O:17].C1[CH2:25][O:24][CH2:23][CH2:22]1>CN(C=O)C>[CH2:1]([O:8][CH2:9][CH2:10][CH2:11][C:12](=[O:14])[CH2:22][C:23]([O:24][CH3:25])=[O:17])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
25.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCC(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the solvent and volatile component were evaporated
ADDITION
Type
ADDITION
Details
A solution of the residue in dichloromethane (50 ml) was added dropwise to a solution of Meldrum's acid (15.6 g) and pyridine (18 ml) in dichloromethane (100 ml) under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 11 hr
Duration
11 h
WASH
Type
WASH
Details
washed with 0.5M hydrochloric acid and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
STIRRING
Type
STIRRING
Details
A solution of the residue in methanol (500 ml) was stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 9 hr
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column (hexane/ethyl acetate=5/1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCC(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.37 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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